Cas no 899990-72-8 (4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide)

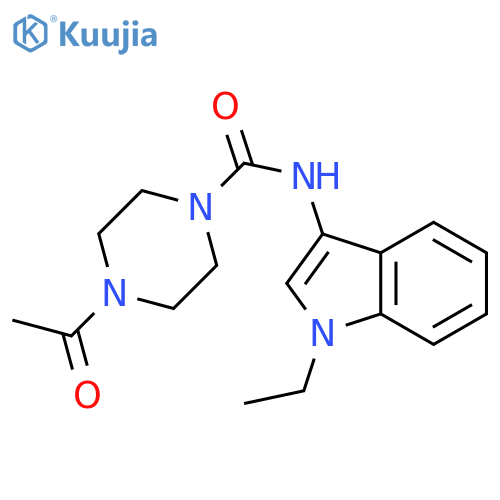

899990-72-8 structure

商品名:4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

CAS番号:899990-72-8

MF:C17H22N4O2

メガワット:314.382183551788

CID:5492170

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide

- 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

-

- インチ: 1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23)

- InChIKey: GWWSQEFOYBTJIW-UHFFFAOYSA-N

- ほほえんだ: N1(C(NC2C3=C(N(CC)C=2)C=CC=C3)=O)CCN(C(C)=O)CC1

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2740-0485-5μmol |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-10μmol |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-4mg |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-15mg |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-40mg |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-20mg |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-10mg |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-25mg |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-1mg |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2740-0485-5mg |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide |

899990-72-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

899990-72-8 (4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量